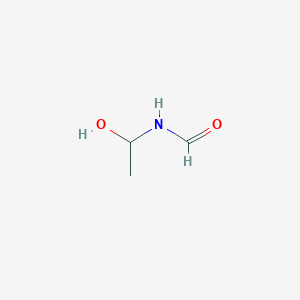
Formamide, N-(1-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-(1-hydroxyethyl)- is a chemical compound that is commonly used in scientific research applications. It is a clear, colorless liquid that is soluble in water and has a faint odor. Formamide is used in various laboratory experiments due to its unique properties and characteristics.
作用機序
Formamide acts as a denaturant for nucleic acids by disrupting the hydrogen bonds between the base pairs of the DNA double helix. This leads to the separation of the two strands of DNA, allowing for the analysis of individual strands. Formamide also disrupts the secondary and tertiary structures of proteins, leading to their denaturation.
生化学的および生理学的効果
Formamide can have both biochemical and physiological effects on living organisms. It can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure to formamide can lead to liver and kidney damage, as well as reproductive and developmental toxicity. Ingestion of formamide can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.
実験室実験の利点と制限
Formamide has several advantages for laboratory experiments. It is a highly effective denaturant for nucleic acids, allowing for the separation of single-stranded DNA fragments. It is also a useful solvent for the synthesis and purification of RNA. However, formamide can be toxic to living organisms, and its use requires careful handling and disposal.
将来の方向性
The use of formamide in scientific research applications is likely to continue in the future. However, there is a need for further research into the potential health effects of formamide exposure. Future studies should focus on developing safer alternatives to formamide, as well as improving the efficiency of its use in laboratory experiments.
Conclusion
Formamide, N-(1-hydroxyethyl)- is a valuable chemical compound in scientific research applications. It is widely used as a denaturant for nucleic acids, as well as in the synthesis and purification of RNA. However, its use requires careful handling due to its potential health effects. Future research should focus on developing safer alternatives to formamide and improving its efficiency in laboratory experiments.
合成法
Formamide can be synthesized by reacting formic acid with ammonia. The reaction produces formamide and water as byproducts. The reaction is exothermic and requires careful handling due to the release of heat. The synthesis of formamide can also be achieved by reacting dimethylformamide with ethylene oxide.
科学的研究の応用
Formamide is widely used in scientific research applications. It is commonly used as a denaturing agent for nucleic acids in gel electrophoresis. Formamide helps to denature the double-stranded DNA, allowing the separation of single-stranded DNA fragments. It is also used in the synthesis of peptides and proteins, as well as in the purification of RNA.
特性
CAS番号 |
102904-85-8 |
|---|---|
製品名 |
Formamide, N-(1-hydroxyethyl)- |
分子式 |
C3H7NO2 |
分子量 |
89.09 g/mol |
IUPAC名 |
N-(1-hydroxyethyl)formamide |
InChI |
InChI=1S/C3H7NO2/c1-3(6)4-2-5/h2-3,6H,1H3,(H,4,5) |
InChIキー |
DTBGILDKBIBTGE-UHFFFAOYSA-N |
SMILES |
CC(NC=O)O |
正規SMILES |
CC(NC=O)O |
同義語 |
N-(1-Hydroxyethyl)formamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



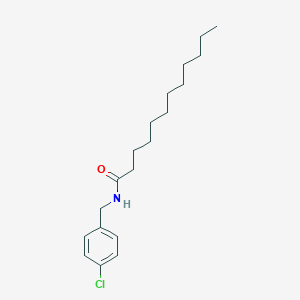
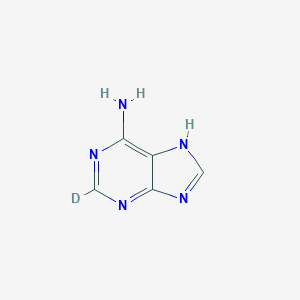
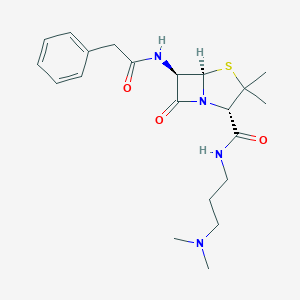
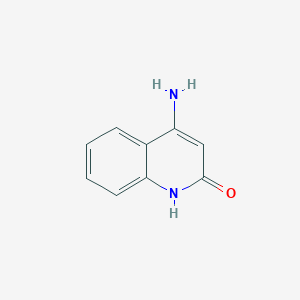
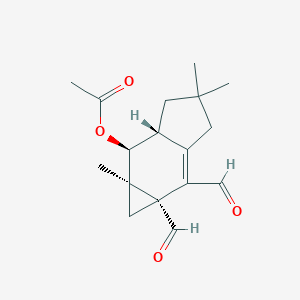
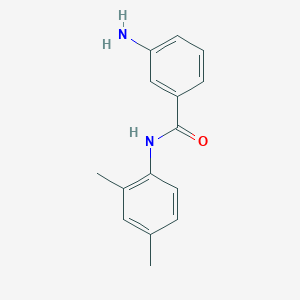
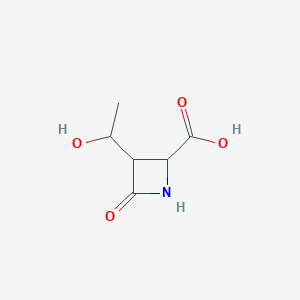
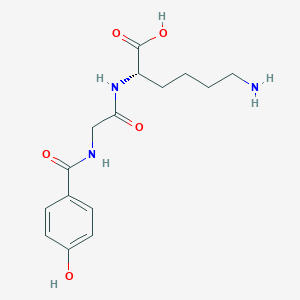
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
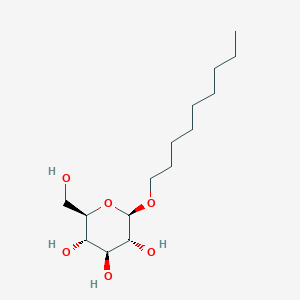
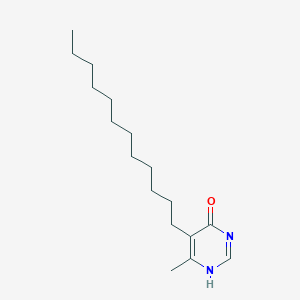
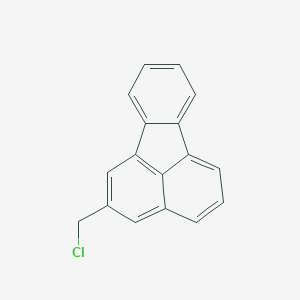
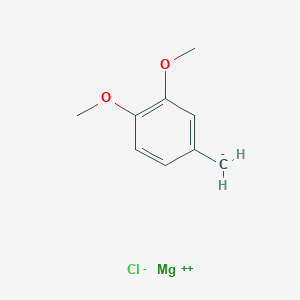
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)